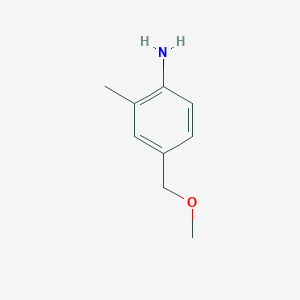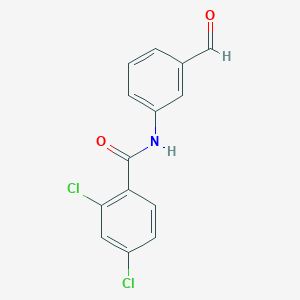
2,4-dichloro-N-(3-formylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-dichloro-N-(3-formylphenyl)benzamide” is a chemical compound with the molecular formula C14H9Cl2NO2 . It has a molecular weight of 294.13 .
Molecular Structure Analysis
The InChI code for “2,4-dichloro-N-(3-formylphenyl)benzamide” is 1S/C14H9Cl2NO2/c15-10-4-5-12 (13 (16)7-10)14 (19)17-11-3-1-2-9 (6-11)8-18/h1-8H, (H,17,19) . This code represents the molecular structure of the compound .Physical And Chemical Properties Analysis
“2,4-dichloro-N-(3-formylphenyl)benzamide” is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Properties
- Synthesis and Spectroscopic Properties : Acylthioureas including derivatives similar to 2,4-dichloro-N-(3-formylphenyl)benzamide have been synthesized and characterized. They demonstrate potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
- Structural Characterization : The crystal structure of related benzamides has been determined, providing insights into the dihedral angles and orientations of various groups within the molecule (Saeed, Hussain, Abbas, & Bolte, 2010).
Biological Activities
- Antipathogenic Activity : Certain benzamide derivatives show significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential in developing anti-microbial agents (Limban et al., 2011).
- Anti-Tubercular Properties : Specific benzamide derivatives have shown promise as anti-tubercular agents against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Chemical Reactivity and Catalysis
- Kinetic Studies : The kinetics of reactions involving similar benzamide derivatives in aqueous environments have been analyzed, providing valuable information on their chemical reactivity (Tenn, French, & Nagorski, 2001).
- Catalytic Applications : Palladium(II) complexes with benzamide derivatives have been shown to be effective catalysts for the oxidation of alcohols in certain conditions, showcasing their utility in synthetic chemistry (Gunasekaran, 2018).
Environmental Applications
- Photocatalytic Degradation : Studies have shown that certain benzamides can be used in photocatalytic degradation processes, useful in environmental remediation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
2,4-dichloro-N-(3-formylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-4-5-12(13(16)7-10)14(19)17-11-3-1-2-9(6-11)8-18/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMAEFLPESWJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

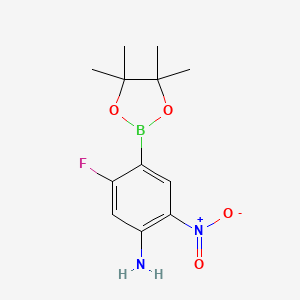


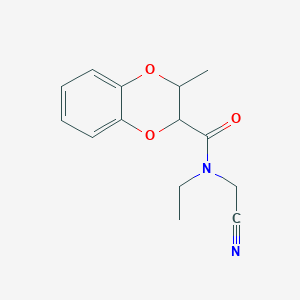

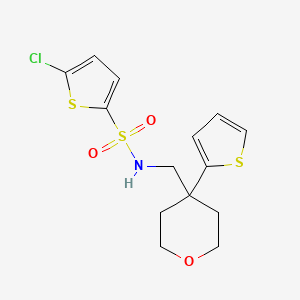
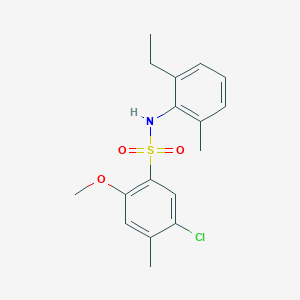
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2464586.png)


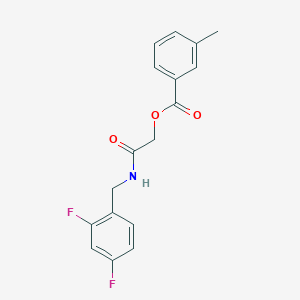
![N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464595.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2464597.png)
